molecular formula C6H7N5 B13899137 Pyrazolo[1,5-a]pyrimidine-6,7-diamine

Pyrazolo[1,5-a]pyrimidine-6,7-diamine

Cat. No.: B13899137
M. Wt: 149.15 g/mol
InChI Key: RNAYHBXCJFLKMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-6,7-diamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-6,7-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted this compound derivatives .

Scientific Research Applications

Chemistry: In chemistry, pyrazolo[1,5-a]pyrimidine-6,7-diamine serves as a valuable scaffold for the development of new compounds with diverse chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for synthetic chemists .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool for studying biological processes .

Medicine: In medicine, this compound has shown promise as an antitumor agent and a potential treatment for various diseases. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a candidate for drug development .

Industry: In industry, this compound is used in the development of new materials with unique properties. Its photophysical properties make it suitable for applications in materials science, including the development of fluorescent probes and sensors .

Mechanism of Action

Mechanism of Action: The mechanism of action of pyrazolo[1,5-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects .

Molecular Targets and Pathways: The primary molecular targets of this compound include cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation and signal transduction pathways. By inhibiting these targets, this compound can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Conclusion

Pyrazolo[1,5-a]pyrimidine-6,7-diamine is a versatile and valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo various chemical reactions make it a promising candidate for further research and development.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6,7-diamine

InChI

InChI=1S/C6H7N5/c7-4-3-9-5-1-2-10-11(5)6(4)8/h1-3H,7-8H2

InChI Key

RNAYHBXCJFLKMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)N

Origin of Product

United States

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